1H,8H-Perfluorooctane CAS number 307-99-3 properties
1H,8H-Perfluorooctane CAS number 307-99-3 properties
An In-Depth Technical Guide to 1H,8H-Perfluorooctane (CAS: 307-99-3)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 1H,8H-Perfluorooctane, a specialty fluorinated alkane. Designed for researchers, chemists, and professionals in drug development and materials science, this guide moves beyond simple data recitation. It delves into the structural rationale behind its unique properties, explores its synthesis and reactivity from a mechanistic standpoint, and outlines its established and potential applications, grounded in the principles of fluorous chemistry.
Introduction and Molecular Identity
1H,8H-Perfluorooctane, systematically named 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane, is a partially fluorinated alkane.[1][2] Its structure consists of a central hexadecafluorinated six-carbon chain capped at both ends by a hydrogen atom. This seemingly simple modification—the presence of terminal C-H bonds in an otherwise perfluorinated chain—dramatically influences its chemical behavior and utility compared to its fully perfluorinated counterpart, perfluorooctane.
The molecule's CAS Registry Number is 307-99-3.[1][2] It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), a group of compounds noted for their high stability.[2] Understanding the properties of specific congeners like 1H,8H-Perfluorooctane is critical for harnessing their potential in advanced applications while managing their environmental and safety profiles.
Physicochemical Properties
The defining characteristics of 1H,8H-Perfluorooctane stem from the high electronegativity of fluorine, leading to strong carbon-fluorine bonds and significant molecular polarity. These factors result in a compound that is both hydrophobic and lipophobic, with high density, low surface tension, and remarkable thermal and chemical stability. The terminal hydrogens provide reactive sites not present in fully perfluorinated alkanes.
Table 1: Core Physicochemical Properties of 1H,8H-Perfluorooctane
| Property | Value | Source(s) |
| CAS Number | 307-99-3 | [1][2][3][4] |
| Molecular Formula | C₈H₂F₁₆ | [1][2][4] |
| Molecular Weight | 402.08 g/mol | [1][2][4] |
| Physical State | Clear, colorless liquid | [3][5] |
| Boiling Point | 134-138 °C | [1][4][5] |
| Melting Point | 134-138 °C (Note: Likely a typo in source, same as BP) | [1][4] |
| Density | 1.616 - 1.775 g/cm³ | [1][5] |
| Flash Point | 43.2 °C | [1] |
| Refractive Index | < 1.3000 | [3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 16 | [2] |
Synthesis and Purification
The synthesis of dihydro-perfluoroalkanes like 1H,8H-Perfluorooctane is not a trivial single-step process. A robust and common strategy involves the chemical reduction of a corresponding perfluoroalkane precursor bearing terminal leaving groups, typically iodine. This multi-step approach ensures high purity and yield.
General Synthetic Strategy
The most plausible pathway involves two primary stages: the formation of a C8 perfluorinated di-iodide, followed by its reduction.
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Telomerization: Tetrafluoroethylene (TFE) is telomerized with a di-iodide chain transfer agent (e.g., I₂ or I(CF₂)nI) to produce α,ω-diiodoperfluoroalkanes. The reaction conditions are controlled to favor the desired C8 chain length, I(CF₂)₈I.
-
Reduction: The resulting 1,8-diiodoperfluorooctane is then reduced to replace the terminal iodine atoms with hydrogen. Various reducing agents can be employed, with metal hydrides being a common choice.
Representative Experimental Protocol: Reduction of 1,8-Diiodoperfluorooctane
This protocol is a representative method based on standard practices in fluorous chemistry.[6]
Causality: The choice of a hydride reducing agent like Sodium Borohydride (NaBH₄) in a polar aprotic solvent like Dimethylformamide (DMF) is deliberate. NaBH₄ is a mild and selective reagent for this transformation, and DMF provides good solubility for the fluorinated starting material. The aqueous work-up is designed to quench excess hydride and remove inorganic salts.
Methodology:
-
Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.
-
Reagent Preparation: 1,8-diiodoperfluorooctane (1.0 eq) is dissolved in anhydrous DMF and charged into the flask.
-
Reduction: Sodium borohydride (2.5 eq) dissolved in DMF is added dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain a temperature between 25-40 °C.
-
Reaction Monitoring: The reaction progress is monitored by ¹⁹F NMR spectroscopy, tracking the disappearance of the signal corresponding to the -CF₂I group.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of deionized water. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic (lower) phase is separated. The aqueous phase is extracted twice with diethyl ether. The combined organic layers are washed sequentially with a saturated sodium thiosulfate solution (to remove residual iodine) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed via rotary evaporation.
-
Final Purification: The resulting crude product is purified by fractional distillation under vacuum to yield high-purity 1H,8H-Perfluorooctane.
Self-Validation: Purity of the final product must be confirmed by Gas Chromatography (GC) and spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry) to ensure the absence of starting material and byproducts.
Reactivity and Stability
Thermal Stability: Like most perfluorinated compounds, 1H,8H-Perfluorooctane exhibits high thermal stability due to the strength of the C-F bond. It can withstand high temperatures before decomposition, although specific studies on its degradation profile are limited.[7] Thermal decomposition, when it occurs, is expected to generate hazardous substances like hydrogen fluoride.[8]
Chemical Reactivity: The molecule is generally inert to most chemical conditions. However, the terminal C-H bonds are the primary sites of reactivity. While significantly less reactive than analogous non-fluorinated alkanes, these protons can be abstracted by very strong bases or participate in free-radical reactions under specific conditions.
Incompatibilities: It should be stored away from strong oxidizing agents.[8]
Applications in Research and Development
The unique properties of 1H,8H-Perfluorooctane make it a molecule of interest for specialized applications where the combination of fluorinated properties and terminal reactivity is advantageous.
High-Solubility Gas Carrier
Perfluorocarbons are renowned for their exceptionally high solubility of gases like oxygen and hydrogen, often 5-20 times greater than common organic solvents.[9] This property is critical in biomedical applications.
-
Oxygen Delivery: As an oxygen carrier, it could be a component in emulsions for applications in regenerative medicine or to oxygenate hypoxic tumors, thereby enhancing the efficacy of radiotherapy and certain chemotherapies.[10]
-
Hydrogen Carrier for Catalysis: In catalysis, particularly for hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange), high hydrogen concentration is key. Using a perfluorinated solvent can dramatically increase the efficiency of polarization transfer.[9]
Intermediate in Fluorous Synthesis
The terminal C-H bonds can be functionalized, making 1H,8H-Perfluorooctane a valuable building block (synthon) for more complex molecules. For example, it can be converted into α,ω-difunctional perfluoroalkanes, which are precursors to:
-
Fluorinated Surfactants: For use in specialty emulsions or coatings.
-
Fluoropolymers: Incorporation of such a segment can impart unique thermal and chemical resistance to polymers.
-
Drug Delivery Systems: As a component of fluorinated nanoparticles or vesicles for targeted drug delivery.
Advanced Fluids and Materials
Its inertness, high density, and thermal stability make it a candidate for niche applications as a functional fluid.[11] Furthermore, it can be used as a precursor to synthesize surface modifiers, such as perfluoroalkyl silanes, which create highly durable, low-energy surfaces that are super-repellent to water and oils.[7]
Safety, Handling, and Hazard Profile
As a laboratory chemical, 1H,8H-Perfluorooctane must be handled with appropriate precautions.
Table 2: GHS Hazard Classification
| Hazard Class | GHS Statement | Pictogram | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | [2] |
Handling and Storage Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][12]
-
Handling: Avoid breathing vapors or mist.[8] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[8][13]
Conclusion
1H,8H-Perfluorooctane is a specialized chemical with a distinct property profile derived from its unique dihydro-perfluoroalkane structure. Its high stability, inertness, and exceptional gas-solubilizing capabilities, combined with the potential for terminal functionalization, position it as a valuable compound for advanced research in materials science, catalysis, and biomedical applications. Proper understanding of its synthesis, handling, and reactivity is paramount for its safe and effective utilization in the laboratory and beyond.
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